molecular formula C13H10F3NO2 B1366687 3-(3-(Trifluoromethoxy)phenoxy)benzenamine CAS No. 263266-23-5

3-(3-(Trifluoromethoxy)phenoxy)benzenamine

Cat. No. B1366687
M. Wt: 269.22 g/mol
InChI Key: FKRCEIZCVARCOD-UHFFFAOYSA-N
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Description

“3-(3-(Trifluoromethyl)phenoxy)benzaldehyde” is an organic compound with the molecular formula C14H9F3O2 . It has a molecular weight of 266.22 g/mol .


Synthesis Analysis

This compound has been used in the synthesis of other compounds such as 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin and 4-{4-naphthalen-2-yl-5-[3-(3-trifluoromethyl-phenoxy)-phenyl]-imidazol-1-yl}-piperidine .


Molecular Structure Analysis

The compound has a linear formula of CF3C6H4OC6H4CHO . The InChI key is RPORRWJOHNQOHN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 315.3±0.0 °C at 760 mmHg, and a refractive index of 1.540 . It also has a molar refractivity of 64.4±0.3 cm3 .

Scientific Research Applications

Organic Synthesis

3-[3-(trifluoromethoxy)phenoxy]aniline: is primarily used in organic synthesis . Its unique structure, which includes a trifluoromethoxy group, makes it a valuable intermediate in the synthesis of more complex organic compounds. This compound can be used to introduce the trifluoromethoxy group into other molecules, which can significantly alter their chemical and physical properties, such as volatility, reactivity, and bioavailability.

Safety And Hazards

The compound is considered hazardous and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .

properties

IUPAC Name

3-[3-(trifluoromethoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-6-2-5-11(8-12)18-10-4-1-3-9(17)7-10/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRCEIZCVARCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446945
Record name 3-(3-trifluoromethoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Trifluoromethoxy)phenoxy)aniline

CAS RN

263266-23-5
Record name 3-(3-trifluoromethoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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